Amino-thiophen-2-YL-acetic acid

描述

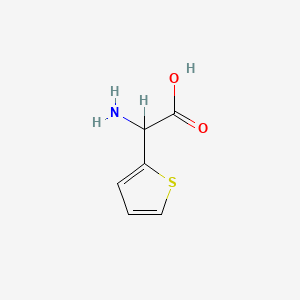

2-氨基-2-(噻吩-2-基)乙酸是甘氨酸的衍生物,甘氨酸是一种氨基酸。它的特征在于存在一个噻吩环,这是一个包含一个硫原子的五元环。

准备方法

合成路线和反应条件

2-氨基-2-(噻吩-2-基)乙酸的合成可以通过多种方法实现。一种常见的方法是将噻吩-2-羧酸与氨和甲醛在特定条件下反应。另一种方法包括在催化剂存在下使用噻吩-2-甲醛和甘氨酸 .

工业生产方法

2-氨基-2-(噻吩-2-基)乙酸的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括诸如结晶和纯化等步骤以获得最终产品 .

化学反应分析

反应类型

2-氨基-2-(噻吩-2-基)乙酸会发生各种化学反应,包括:

氧化: 该反应可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,烷基化试剂.

主要形成的产品

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而还原可以产生硫醇衍生物 .

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : Research has shown that derivatives of amino-thiophen-2-YL-acetic acid exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). For example, compounds derived from this structure demonstrated growth inhibition at concentrations as low as 11.20 µM against MCF-7 cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, showing potential as an antibiotic agent .

-

Biochemical Studies

- Neuropharmacology : this compound is explored for its effects on neuronal signaling pathways, contributing to the understanding of neurodegenerative diseases and potential treatments .

- Cell Cycle Regulation : Studies indicate that this compound can influence cell cycle dynamics, making it a candidate for further investigation in cancer therapeutics .

- Synthetic Chemistry

作用机制

2-氨基-2-(噻吩-2-基)乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。它可以作为某些酶的抑制剂或激活剂,影响各种生化过程。确切的机制取决于其使用的环境和所涉及的特定生物系统 .

相似化合物的比较

类似化合物

2-氨基-2-(呋喃-2-基)乙酸: 结构相似,但含有呋喃环而不是噻吩环。

2-氨基-2-(吡啶-2-基)乙酸: 包含一个吡啶环,提供不同的化学性质和反应性.

独特性

2-氨基-2-(噻吩-2-基)乙酸的独特性在于噻吩环的存在,它赋予了独特的电子和立体性质。这种独特性使其在其他类似化合物可能没有那么有效的特定应用中具有价值 .

生物活性

Amino-thiophen-2-YL-acetic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Structural Overview

This compound features a thiophene ring, which is known for its electron-rich properties and ability to interact with various biological targets. The presence of an amino group enhances its solubility and potential bioactivity. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Ring System | Thiophene ring |

| Functional Groups | Amino group, acetic acid moiety |

| Molecular Formula | C₇H₈N₁O₂S |

1. Antimicrobial Properties

The thiophene moiety is associated with significant antimicrobial activity , making this compound a candidate for developing new antibiotics. Studies have shown that compounds containing thiophene rings exhibit effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit vital metabolic processes .

2. Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals. This activity is crucial for preventing oxidative stress-related diseases, which can lead to conditions such as cancer and cardiovascular diseases.

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on mPGES-1, an enzyme linked to inflammation and cancer progression. Inhibiting this enzyme can potentially reduce the production of pro-inflammatory mediators such as PGE2, thereby mitigating inflammatory responses .

Study 1: Antimicrobial Efficacy

In a study evaluating various thiophene derivatives, this compound was found to exhibit potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting its potential use in treating bacterial infections.

Study 2: Antioxidant Potential

In vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cell cultures exposed to harmful oxidants. This antioxidant effect was attributed to the compound's ability to donate electrons and stabilize free radicals, highlighting its therapeutic potential in oxidative stress-related conditions .

Study 3: Enzyme Inhibition Mechanism

A detailed analysis of the compound's interaction with mPGES-1 revealed that this compound binds effectively to the enzyme's active site, leading to decreased PGE2 synthesis. This mechanism was confirmed through molecular docking studies, which indicated favorable binding energies and interactions that support its role as a selective inhibitor .

属性

IUPAC Name |

2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875656 | |

| Record name | Thienylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-40-3, 4052-59-9 | |

| Record name | α-Amino-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-α-Amino-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid, alpha-amino-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(2-Thienyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetic acid, .alpha.-amino-, (-)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-(2-thienyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。